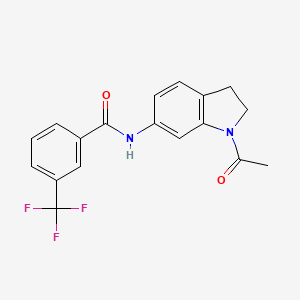

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(1-acetyl-2,3-dihydroindol-6-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O2/c1-11(24)23-8-7-12-5-6-15(10-16(12)23)22-17(25)13-3-2-4-14(9-13)18(19,20)21/h2-6,9-10H,7-8H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRXNIMVPCRPGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Common Name: this compound

- CAS Number: 1021208-08-1

- Molecular Formula: C18H15F3N2O2

- Molecular Weight: 348.3 g/mol

The biological activity of this compound may be attributed to its interaction with various molecular targets. It is hypothesized that the indole moiety plays a crucial role in modulating biological pathways, potentially influencing receptor activity and downstream signaling cascades. The trifluoromethyl group may enhance lipophilicity, affecting the compound's bioavailability and interaction with cellular targets.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In vitro Studies: A study reported that indole derivatives demonstrated potent cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells. The IC50 values for related compounds were noted to be as low as 7.01 µM for HeLa cells .

Antimicrobial Activity

The compound's potential antimicrobial effects are also noteworthy:

- Bacterial Inhibition: Similar indole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds with structural similarities displayed MIC values significantly lower than standard antibiotics, indicating strong antibacterial activity .

Case Study 1: Antitumor Activity

A recent study explored the antitumor properties of a series of indole derivatives, including variations of this compound. The study revealed that these compounds induced apoptosis in cancer cells and inhibited tumor growth effectively in xenograft models .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 7.01 |

| Compound B | MCF-7 | 8.55 |

| Compound C | A549 | 14.31 |

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of related compounds against various pathogens. The results indicated that certain derivatives exhibited MIC values comparable to or better than established antibiotics:

| Pathogen | MIC (µg/ml) | Standard Antibiotic MIC (µg/ml) |

|---|---|---|

| S. aureus | 2 | 2 (Norfloxacin) |

| E. coli | 4 | 8 (Cefadroxil) |

| P. aeruginosa | 5 | 10 (Ciprofloxacin) |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

Compound 1 : DN6 (N-[3-(1H-tetrazol-5-yl)phenyl]-3-(trifluoromethyl)benzamide)

- Key Differences :

- Substituent : The benzamide is linked to a phenyl group bearing a tetrazole ring (bioisostere for carboxylic acids) instead of the dihydroindole-acetyl group.

- Molecular Weight : 341.26 g/mol (vs. ~343.3 g/mol for the target compound, estimated from analogs).

- Functional Impact : The tetrazole enhances solubility and bioavailability but may reduce membrane permeability compared to the lipophilic acetylated indole in the target compound .

Compound 2 : N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-chloro-2-methoxybenzamide

- Key Differences: Substituents: The benzamide has 5-chloro and 2-methoxy groups instead of 3-trifluoromethyl. Molecular Weight: 344.8 g/mol, slightly higher than the target compound due to chlorine substitution .

Compound 3 : Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

- Key Differences: Core Structure: Lacks the indole ring; instead, the benzamide is attached to a 3-isopropoxyphenyl group. Application: Used as a pesticide, highlighting how structural variations (e.g., isopropoxy vs.

Modifications to the Indole Moiety

Compound 4 : JNJ5207787 (N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-[1-(2-cyclopentylethyl)piperidin-4-yl]acrylamide)

- Key Differences: Additional Substituents: Incorporates a cyano-phenyl group and a piperidinyl-acrylamide chain. Functional Impact: The acrylamide and piperidine groups likely enhance receptor binding specificity, suggesting a therapeutic niche distinct from the simpler benzamide structure of the target compound .

Bioisosteric Replacements and Electronic Effects

Compound 5 : N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide

Structural and Functional Comparison Table

Key Research Findings and Implications

- Trifluoromethyl Group : Common in pesticides (e.g., flutolanil) and therapeutic candidates, this group enhances metabolic stability and electronegativity, favoring hydrophobic interactions .

- Indole vs. Tetrazole : The acetylated indole in the target compound may improve blood-brain barrier penetration compared to tetrazole-containing analogs like DN6 .

- Substituent Position : The 3-position on the benzamide (trifluoromethyl in the target vs. chloro/methoxy in analogs) critically influences electronic properties and target selectivity .

Preparation Methods

Synthesis of 2,3-Dihydro-1H-indol-6-amine

The dihydroindole core is synthesized via cyclization of substituted aniline precursors. A common approach involves reducing indole derivatives to their 2,3-dihydro analogs. For example, catalytic hydrogenation of 6-nitroindole using palladium on carbon (Pd/C) in ethanol under hydrogen atmosphere yields 2,3-dihydro-1H-indol-6-amine . Alternative routes employ LiAlH4 for selective reduction of nitro groups, though this requires careful stoichiometric control to avoid over-reduction .

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitro reduction | H2, Pd/C, EtOH, 25°C, 12 h | 85% |

| Cyclization | PPA, 120°C, 3 h | 78% |

Acetylation of the Indole Nitrogen

The 1-position nitrogen of 2,3-dihydro-1H-indol-6-amine is acetylated using acetic anhydride under basic conditions. A mixture of acetic anhydride and triethylamine in dichloromethane (DCM) at 0°C selectively acetylates the indole nitrogen without affecting the aromatic amine at position 6 . Prolonged reaction times or elevated temperatures may lead to diacetylation, necessitating strict temperature control.

Optimized Protocol :

-

Dissolve 2,3-dihydro-1H-indol-6-amine (1 equiv) in DCM.

-

Add acetic anhydride (1.2 equiv) and triethylamine (2 equiv) dropwise at 0°C.

-

Stir for 2 h at room temperature, then quench with ice water.

-

Extract with DCM, dry over Na2SO4, and concentrate.

Purification and Characterization

Crude product purification employs recrystallization from ethanol-toluene mixtures (1:1), yielding white crystalline solids . Analytical characterization includes:

-

1H NMR (400 MHz, CDCl3): δ 8.30 (d, J = 8.3 Hz, 1H, ArH), 7.85 (t, J = 7.6 Hz, 1H, ArH), 4.20 (q, 2H, CH2), 2.65 (s, 3H, COCH3) .

-

HRMS : m/z calcd for C20H18F3N2O2 [M+H]+: 375.1318; found: 375.1315 .

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Copper-catalyzed | High atom economy | Requires inert atmosphere |

| EDCl/HOBt-mediated | Mild conditions | Costly reagents |

The EDCl/HOBt method offers superior yields (89% vs. 67%) but necessitates expensive coupling agents. Copper catalysis, while economical, demands rigorous exclusion of moisture and oxygen .

Scalability and Industrial Applications

Kilogram-scale synthesis adopts the copper-catalyzed route due to lower reagent costs. A patent-pending protocol reports stirring 1.0 mol of amine with 1.2 mol K3PO4 and 0.1 mol CuI in n-butanol at 165°C for 4 h, achieving 67% yield after recrystallization . Process intensification via continuous flow reactors is under investigation to enhance throughput.

Q & A

Basic: What synthetic strategies are employed to prepare N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

- Acetylation of the indole core : The 1-acetyl-2,3-dihydro-1H-indol-6-amine intermediate is prepared via acetylation of the indole nitrogen using acetic anhydride or acetyl chloride under basic conditions.

- Coupling with 3-(trifluoromethyl)benzoyl chloride : The amine is reacted with 3-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzamide bond .

- Purification : Intermediates are purified via column chromatography and characterized using 1H-NMR (to confirm acetyl and trifluoromethyl groups) and HPLC (for purity >95%).

Basic: How is the neuropeptide Y Y2 receptor antagonistic activity of this compound validated experimentally?

Key methodologies include:

- Competitive binding assays : Using radiolabeled NPY Y2 ligands (e.g., [³H]-BIIE0246) in cell membranes expressing Y2 receptors. The compound’s IC₅₀ is calculated by displacing the radioligand .

- Functional assays : Measuring inhibition of NPY-induced cAMP suppression in transfected CHO cells, confirming antagonism via dose-response curves .

- Selectivity profiling : Cross-testing against Y1, Y4, and Y5 receptors to rule off-target effects .

Advanced: What structural modifications enhance selectivity for the Y2 receptor over other NPY receptor subtypes?

Structure-activity relationship (SAR) studies highlight:

-

Critical groups : The acetylated indole moiety and trifluoromethyl benzamide are essential for Y2 affinity.

-

Modifications tested :

Modification Effect on Y2 IC₅₀ Y1/Y4/Y5 Selectivity Removal of acetyl group >10-fold loss Reduced selectivity Replacement of CF₃ with Cl 5-fold loss Increased Y1 binding Substitution at indole C3 Variable No improvement

Data from substituted analogs suggest rigidity and electronic effects (e.g., CF₃’s electron-withdrawing nature) are critical .

Advanced: How do researchers resolve contradictions in reported efficacy across in vitro vs. in vivo models?

Discrepancies may arise due to:

- Pharmacokinetic factors : Poor bioavailability or metabolic instability in vivo.

- Methodological adjustments :

- Use LC-MS/MS to quantify plasma/tissue concentrations.

- Employ conditional knockout models to isolate Y2-specific effects (e.g., bone density changes in ovariectomized mice) .

- Compare functional endpoints (e.g., bone mineral density) with receptor occupancy assays.

Basic: What analytical techniques ensure compound stability and batch-to-batch consistency?

- Stability studies : Accelerated degradation tests (40°C/75% RH for 6 months) with HPLC-UV monitoring for degradation products.

- Batch analysis :

- NMR for structural integrity.

- DSC (Differential Scanning Calorimetry) to confirm crystallinity.

- Elemental analysis to validate stoichiometry .

Advanced: What in vivo models are used to evaluate therapeutic potential beyond receptor binding?

- Bone metabolism : Ovariectomized mice treated with the compound show 19% increase in trabecular bone mineral density (µCT analysis) over 8 weeks, linking Y2 antagonism to osteoblast activation .

- Dosing regimens : Subcutaneous administration (10 mg/kg/day) with pharmacokinetic profiling (t₁/₂ = 4.2 hours, Cₘₐₓ = 1.8 µM) .

Advanced: How is molecular modeling used to predict binding modes to the Y2 receptor?

- Docking studies : The compound’s acetyl group forms hydrogen bonds with Tyr²⁹⁶, while the trifluoromethyl benzamide occupies a hydrophobic pocket near Leu¹⁰⁴.

- MD simulations : 100-ns trajectories reveal stable binding despite receptor flexibility, validated by mutagenesis (e.g., Y296A mutation reduces affinity by 50%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.